tetrahydro-2H-pyran-4-carboxamide
Overview
Description
Tetrahydro-2H-pyran-4-carboxamide is a chemical compound that is part of a broader class of compounds known for their diverse biological activities and potential therapeutic applications. While the provided papers do not directly discuss tetrahydro-2H-pyran-4-carboxamide, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical and physical properties of tetrahydro-2H-pyran-4-carboxamide.
Synthesis Analysis
The synthesis of related compounds often involves multistep strategies starting from commercially available precursors. For instance, the synthesis of 1,2,3,4-tetrahydro-beta-carboline and tetrahydro-pyrano[3,4-b]indole derivatives is achieved through a final intramolecular Michael addition catalyzed by InBr3, which provides high yields of the polycyclic compounds . Similarly, the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide involves a palladium-catalyzed carbon-sulfur bond formation, demonstrating the versatility of cross-coupling reactions in constructing complex molecules .
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The structure-activity relationship studies of 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides reveal that a coplanar arrangement of metal-binding heteroatoms is crucial for optimal binding to biological targets such as the HIV-1 integrase active site .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups attached to the tetrahydropyran ring. For example, the hydration of a nitrile group to form a carboxamide, as seen in the synthesis of (2S,4aR,8aR)-6-oxo-2,4a,6,8a-tetrahydropyrano[3,2-b]pyran-2-carboxamide, is a chemoselective reaction that can be catalyzed by copper(II) supported on molecular sieves . This type of reaction is indicative of the potential transformations that tetrahydro-2H-pyran-4-carboxamide could undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2H-pyran-4-carboxamide derivatives are influenced by their molecular structure. The presence of the tetrahydropyran ring imparts certain steric and electronic characteristics that can affect solubility, boiling and melting points, and reactivity. The synthesis of polyimides from pyrazine tetracarboxylic acid, although not directly related, suggests that the rigidity of the ring system in these compounds can lead to materials with high thermal stability . Additionally, the inhibitory activity of pyrazinamide condensed 1,2,3,4-tetrahydropyrimidines against acetylcholinesterase enzyme suggests that these compounds can interact with biological systems, which may also be relevant for tetrahydro-2H-pyran-4-carboxamide derivatives .
Scientific Research Applications
Synthesis and Drug Development
Palladium-Catalyzed Carbon−Sulfur Bond Formation : A modified Migita reaction using palladium catalysis was developed for synthesizing a former antiasthma drug candidate, showcasing the application of tetrahydro-2H-pyran-4-carboxamide derivatives in medicinal chemistry (Norris & Leeman, 2008).
Diastereoselective Synthesis Approach : An efficient method for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed, demonstrating the compound’s utility in creating diverse molecular frameworks (Ievlev et al., 2016).
Synthesis of 5-Lipoxygenase Inhibitors : The compound's analogues have been synthesized and investigated for their potential as 5-LO inhibitors, indicating its role in developing pharmacologically active molecules (Mano et al., 2005).
Applications in Material Science and Chemistry
Actinide–Lanthanide Co-extraction : Rigidified diglycolamides based on tetrahydro-2H-pyran-4-carboxamide derivatives have been synthesized and applied in the co-extraction of actinides and lanthanides, suggesting its application in nuclear waste management (Macerata et al., 2018).
Catalytic Applications : The compound's derivatives have been used in catalysis, such as in the chemoselective hydration of nitriles, indicating its relevance in synthetic chemistry processes (Das et al., 2014).
Antimicrobial and Antifungal Research
Antimicrobial Activity : Synthesized derivatives of tetrahydro-2H-pyran-4-carboxamide have shown antimicrobial activities, highlighting its potential in developing new antimicrobial agents (Aytemir et al., 2003).
Antifungal Agents : Novel 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, designed based on the structure of tetrahydro-2H-pyran-4-carboxamide, showed significant antifungal activity (Yuan et al., 2011).
Safety And Hazards
Tetrahydro-2H-pyran-4-carboxamide is a solid and should be stored in a dry room temperature environment . The safety pictograms indicate that it is harmful if swallowed (H302) and it may cause eye irritation (GHS07) .
Relevant Papers There are several papers related to tetrahydro-2H-pyran-4-carboxamide and its related compounds . These papers provide valuable information about the compound and its potential applications.
properties
IUPAC Name |
oxane-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOYLVBDCVINQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70526525 | |
Record name | Oxane-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-4-carboxamide | |
CAS RN |
344329-76-6 | |
Record name | Oxane-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70526525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrahydro-2H-pyran-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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